molecular formula C59H105N17O11 B12295445 (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide

Cat. No.: B12295445
M. Wt: 1228.6 g/mol
InChI Key: SFGFYNXPJMOUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethylcarbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diaminomethylideneamino)butyl]hexanamide is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino and carbamoyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the amino acid derivatives, followed by the sequential addition of carbamoyl and amino groups. The reaction conditions often include the use of specific catalysts and solvents to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The carbamoyl groups can be reduced to amines.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while reduction can produce primary amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid
  • (2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
  • (2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid

Uniqueness

This compound is unique due to its highly complex structure and the presence of multiple functional groups. These features make it a versatile molecule with potential applications in various fields of research. Its ability to undergo multiple types of chemical reactions and interact with a wide range of molecular targets further enhances its significance.

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFYNXPJMOUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H105N17O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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